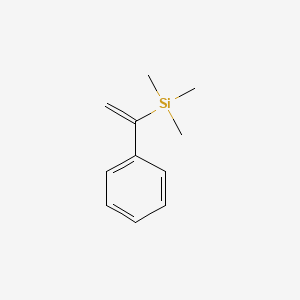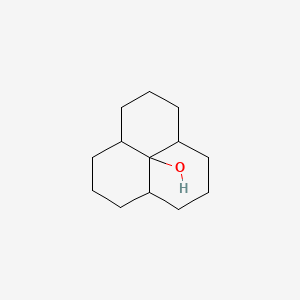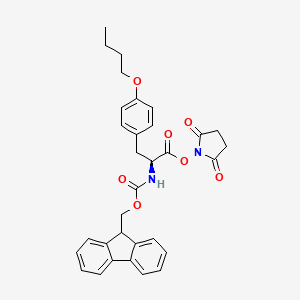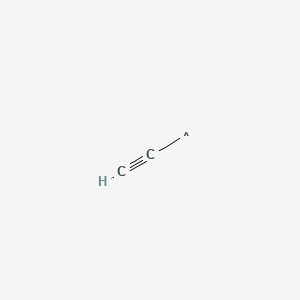
Propargyl radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The propargyl radical is a highly reactive chemical species characterized by the presence of a carbon-carbon triple bond and a free radical on the terminal carbon atom. This radical is represented by the formula C₃H₃ and is known for its versatility in organic synthesis. The this compound plays a crucial role in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The propargyl radical can be generated through several methods, including:
Hydrogen Atom Abstraction: This method involves the removal of a hydrogen atom from propargyl alcohol using a suitable radical initiator.
Homolytic Cleavage: The homolytic cleavage of propargyl halides or other propargyl derivatives can produce propargyl radicals.
Photoredox Catalysis: Recent advancements have shown that photoredox cobalt-catalyzed reactions can efficiently generate propargyl radicals under mild conditions.
Industrial Production Methods: Industrial production of propargyl radicals often involves the use of large-scale photoredox catalysis or thermal decomposition of propargyl-containing compounds. These methods ensure a consistent and high-yield production of the radical for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: The propargyl radical undergoes several types of reactions, including:
Addition Reactions: Propargyl radicals can add to multiple bonds, such as alkenes and alkynes, to form more complex structures.
Cyclization Reactions: These radicals can participate in cyclization reactions to form cyclic compounds, which are valuable in synthetic chemistry.
Substitution Reactions: Propargyl radicals can undergo substitution reactions with various nucleophiles, leading to the formation of substituted propargyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as peroxides and oxygen, are commonly used to generate propargyl radicals.
Reducing Agents: Metal hydrides and other reducing agents can facilitate the formation of propargyl radicals from propargyl halides.
Major Products:
Wissenschaftliche Forschungsanwendungen
The propargyl radical has numerous applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Propargyl radicals are used in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: These radicals are employed in the study of radical-mediated biological processes and the development of radical-based therapeutic agents.
Industrial Applications: Propargyl radicals are utilized in the production of fine chemicals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The propargyl radical exerts its effects through radical-mediated mechanisms. The free radical on the terminal carbon atom is highly reactive and can readily participate in various chemical reactions. The mechanism often involves the formation of intermediate radical species, which then undergo further transformations to yield the final products . The molecular targets and pathways involved in these reactions are diverse and depend on the specific reaction conditions and substrates used.
Vergleich Mit ähnlichen Verbindungen
Allyl Radical: Similar to the propargyl radical, the allyl radical contains a carbon-carbon double bond and a free radical on the terminal carbon atom.
Vinyl Radical: This radical contains a carbon-carbon double bond and a free radical on the terminal carbon atom.
Uniqueness: The this compound is unique in its high reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions, including addition, cyclization, and substitution, makes it a valuable intermediate in the synthesis of complex molecules. Additionally, the presence of the carbon-carbon triple bond imparts unique reactivity that distinguishes it from other similar radicals .
Eigenschaften
CAS-Nummer |
2932-78-7 |
|---|---|
Molekularformel |
C3H3 |
Molekulargewicht |
39.06 g/mol |
InChI |
InChI=1S/C3H3/c1-3-2/h1H,2H2 |
InChI-Schlüssel |
DITHIFQMPPCBCU-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2]C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)
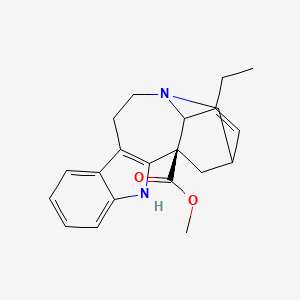

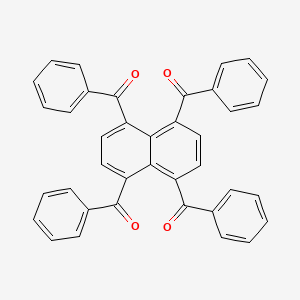
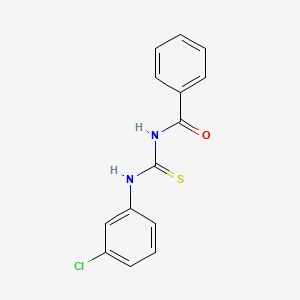
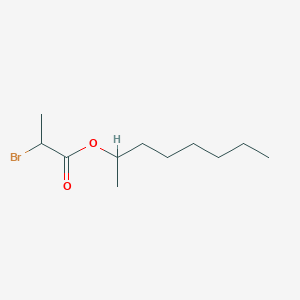
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
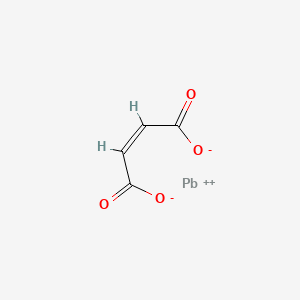
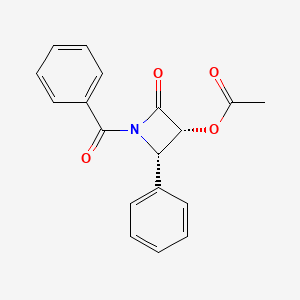
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
